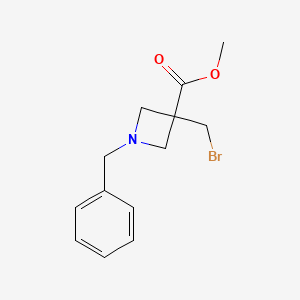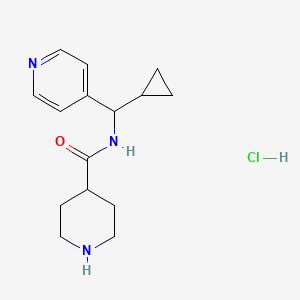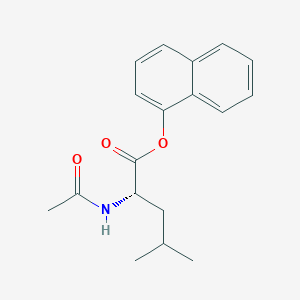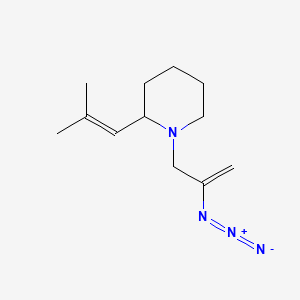![molecular formula C7H10INO B11833054 (1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6R)-6-iodo-3-azabicyclo[410]heptane-1-carbaldehyde is a bicyclic compound that features an iodine atom and an azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of iodine and a suitable azabicyclo precursor in the presence of a strong base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but can include azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which (1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary but often include key regulatory proteins or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,6R)-6-bromo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
(1R,6R)-6-chloro-3-azabicyclo[4.1.0]heptane-1-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
(1R,6R)-6-fluoro-3-azabicyclo[4.1.0]heptane-1-carbaldehyde: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde imparts unique reactivity and properties compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C7H10INO |
|---|---|
Molekulargewicht |
251.06 g/mol |
IUPAC-Name |
(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C7H10INO/c8-7-1-2-9-4-6(7,3-7)5-10/h5,9H,1-4H2/t6-,7+/m1/s1 |
InChI-Schlüssel |
XJNJECATMLHIFP-RQJHMYQMSA-N |
Isomerische SMILES |
C1CNC[C@@]2([C@]1(C2)I)C=O |
Kanonische SMILES |
C1CNCC2(C1(C2)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B11832975.png)
![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)
![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)



![1-[4-(Benzyloxy)benzoyl]piperazine](/img/structure/B11832997.png)


![1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine](/img/structure/B11833027.png)
![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
![2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B11833055.png)

![1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)
